4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that includes a thiophene ring and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation .Molecular Structure Analysis
The compound’s structure likely includes a thiophene ring and a 1,2,4-triazole ring . The exact structure would depend on the positions of these rings and other groups in the molecule.Scientific Research Applications
UV Protection and Antimicrobial Applications
4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide and its derivatives have been investigated for their applications in enhancing UV protection and antimicrobial properties of cotton fabrics. These compounds are used as azo dyes for simultaneous dyeing and finishing of cotton textiles, contributing to improved dyeability and functional advantages like UV protection and antibacterial properties. SEM and EDX analyses confirmed the enhanced properties of the treated fabric compared to untreated samples (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Photodynamic Therapy Applications
The compound has potential applications in photodynamic therapy, particularly in the treatment of cancer. A derivative of this compound, namely zinc phthalocyanine substituted with new benzenesulfonamide groups, shows promising properties as a photosensitizer due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, indicating the compound's potential as an effective Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Protective Effects on Ethanol-Induced Oxidative Stress
The compound and its derivatives, specifically thiazolo[3,2-b]-1,2,4-triazoles, have shown protective effects against ethanol-induced oxidative stress in mice. Studies indicate that certain condensed thiazolo-triazole compounds may contribute to the control of ethanol-induced oxidative stress in an organ-selective manner, protecting liver and brain tissues from peroxidative injuries (Aktay, Tozkoparan, & Ertan, 2005).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating that the compound may have multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Analysis
Biochemical Properties
It is known that thiazoles, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to the diverse biological activities observed for thiazoles .
Cellular Effects
The cellular effects of 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide are likely to be diverse, given the wide range of biological activities exhibited by thiazoles . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-2-25-14-5-7-15(8-6-14)28(23,24)19-10-9-13-12-27-18-20-17(21-22(13)18)16-4-3-11-26-16/h3-8,11-12,19H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAUGFHOLDJYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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